

(2-Chloro-3-cyanopyridin-4-yl)boronic acid

molecular structure

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Compound of Interest

Compound Name: (2-Chloro-3-cyanopyridin-4-yl)boronic acid

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An In-Depth Technical Guide to **(2-Chloro-3-cyanopyridin-4-yl)boronic Acid**: Structure, Synthesis, and Application in Modern Drug Discovery

Abstract

(2-Chloro-3-cyanopyridin-4-yl)boronic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring three distinct reactive sites—a boronic acid, a chloro group, and a cyano moiety—positions it as a versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its core molecular structure, physicochemical properties, plausible synthetic routes, and detailed spectroscopic characterization. Furthermore, it explores the compound's primary application in palladium-catalyzed cross-coupling reactions and its strategic use in constructing diverse molecular libraries for drug discovery programs. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction to Heterocyclic Boronic Acids in Medicinal Chemistry

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the art of molecule-making. Among these, the Suzuki-Miyaura reaction, which forges carbon-carbon

bonds using organoboron reagents, stands out for its functional group tolerance and mild conditions. Boronic acids are central to this transformation and have become indispensable tools in medicinal chemistry.^[1] Their importance is underscored by the successful development of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), which has transformed the treatment of multiple myeloma.^{[2][3]}

Within this class of reagents, substituted pyridinylboronic acids are particularly valuable. The pyridine ring is a privileged scaffold found in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. **(2-Chloro-3-cyanopyridin-4-yl)boronic acid** emerges as a trifunctional synthetic intermediate, offering a strategic platform for generating highly decorated pyridine derivatives through sequential and site-selective modifications.

Core Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of **(2-Chloro-3-cyanopyridin-4-yl)boronic acid** is defined by a pyridine ring substituted with three key functional groups.^[4] The boron atom in the boronic acid moiety [-B(OH)₂] is sp^2 -hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.^{[5][6]} This electron deficiency confers Lewis acidic properties upon the boron center, allowing it to interact with Lewis bases.^[7]

The molecule's reactivity is dictated by the interplay of these groups:

- Boronic Acid (-B(OH)₂) at C4: The primary reactive site for Suzuki-Miyaura cross-coupling.
- Chloro Group (-Cl) at C2: An electron-withdrawing group and a leaving group for nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions.
- Cyano Group (-C≡N) at C3: A strong electron-withdrawing group that influences the electronics of the pyridine ring and can be chemically transformed (e.g., hydrolysis to a carboxylic acid or reduction to an aminomethyl group).

In the solid state, arylboronic acids typically form hydrogen-bonded dimers or extended networks.^[5] The presence of the pyridine nitrogen provides an additional hydrogen bond

acceptor site, potentially influencing the crystal packing and solubility of the compound.

Physicochemical Data

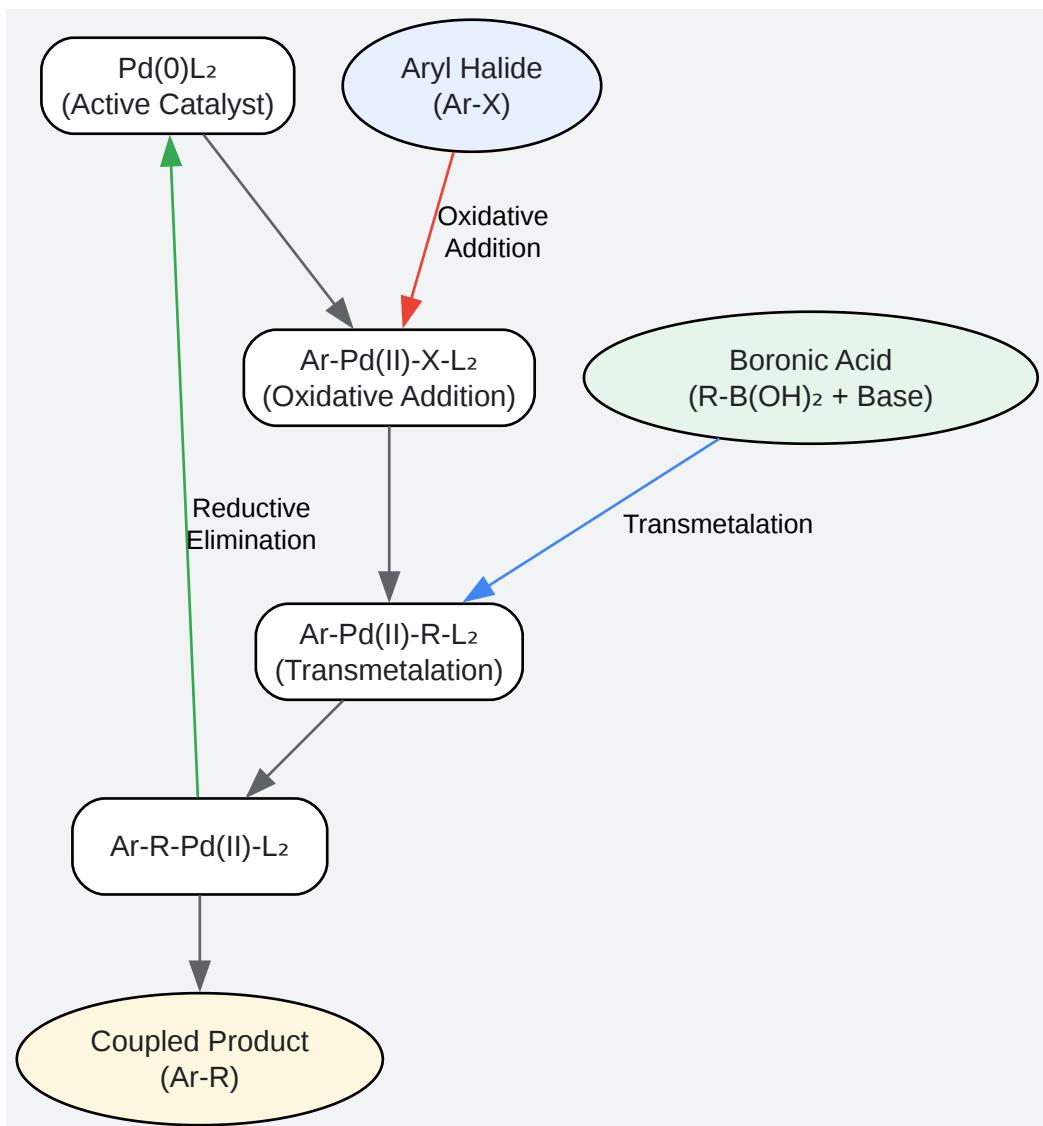
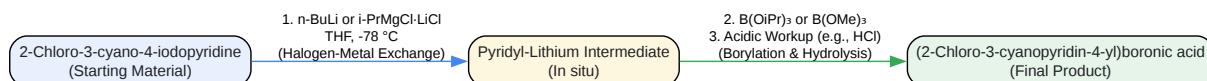
The fundamental properties of **(2-Chloro-3-cyanopyridin-4-yl)boronic acid** are summarized below.

Property	Value	Reference(s)
CAS Number	878194-88-8	[4] [8]
Molecular Formula	C ₆ H ₄ BClN ₂ O ₂	[4] [8]
Molecular Weight	182.37 g/mol	[4]
IUPAC Name	(2-chloro-3-cyano-4-pyridinyl)boronic acid	[4]
Appearance	White to off-white powder	[8]
Purity	Typically ≥97%	[8]
Storage	Store in a cool, dry place under an inert atmosphere	[8]

Stereoelectronic Properties & Reactivity

The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nature of the chloro and cyano substituents. This electronic profile has several important consequences:

- It increases the acidity of the boronic acid protons.
- It activates the C2 position (bearing the chlorine) towards nucleophilic attack.
- It influences the regioselectivity of further reactions on the pyridine ring.



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